molecular formula C7H13NO B169451 3-Ethylpiperidin-4-one CAS No. 104777-74-4

3-Ethylpiperidin-4-one

Cat. No.: B169451
CAS No.: 104777-74-4
M. Wt: 127.18 g/mol
InChI Key: OIKJFJVXBZTLGL-UHFFFAOYSA-N
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Description

3-Ethylpiperidin-4-one: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the third position and a ketone group at the fourth position of the piperidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of 3-ethylpiperidin-4-one typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethylpiperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: It can be reduced to form 3-ethylpiperidine, a saturated amine.

    Substitution: The compound can participate in substitution reactions where the ketone group can be replaced or modified by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Ethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of various drugs, including those with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-ethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the ethyl and ketone groups.

    3-Methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.

    4-Piperidone: Lacks the ethyl group but has the ketone group at the fourth position.

Uniqueness: 3-Ethylpiperidin-4-one is unique due to the presence of both an ethyl group and a ketone group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

3-ethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKJFJVXBZTLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455281
Record name 3-ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104777-74-4
Record name 3-ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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